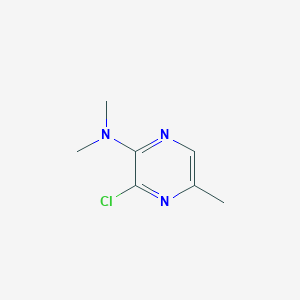
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid is an organic compound with the molecular formula C5H6N4O3 It belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-4,6-dimethoxy-1,3,5-triazine with ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of folate metabolism, which is crucial for cell division and growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-amino-4,6-dimethoxy-1,3,5-triazine
- 2-amino-4-methyl-6-methoxy-1,3,5-triazine
Uniqueness
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid is unique due to its specific functional groups and structural configuration. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
371199-48-3 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
4-amino-6-methoxy-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-8-2(3(10)11)7-4(6)9-5/h1H3,(H,10,11)(H2,6,7,8,9) |
Clé InChI |
PWWLZHMZBKQGQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)

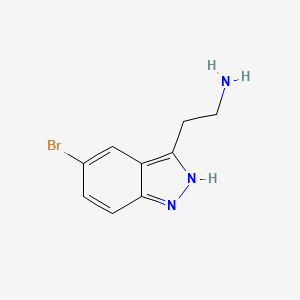
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
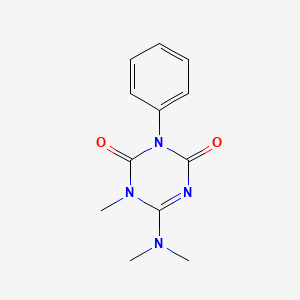
![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
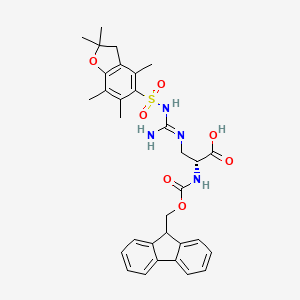
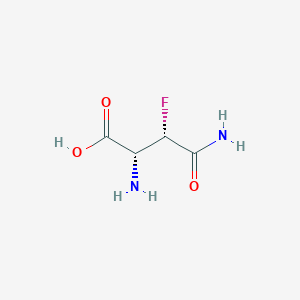
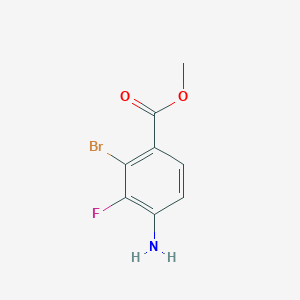

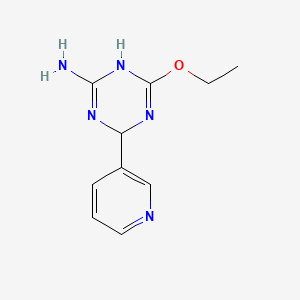
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
